molecular formula C26H29N3O3 B2657203 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide CAS No. 872861-41-1

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide

Cat. No. B2657203
CAS RN: 872861-41-1
M. Wt: 431.536
InChI Key: LCNNKECLYDULQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a piperidine ring, which is a common motif in many drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Anticancer Activity

  • Molecular Docking and Cytotoxic Effects Against Hepatic Cancer : A study highlighted the synthesis and anticancer effects of sulfonamide-derived isatins, including compounds with structural similarities to the given chemical, demonstrating significant cytotoxicity and anticancer potential against hepatocellular carcinoma cell lines. The compounds showed variable anticancer potential, including cytotoxicity, apoptotic, anti-angiogenic, and anti-invasive effects, with one compound being highly comparable to doxorubicin in inducing cell cycle arrest and apoptosis, as well as comparable to Erlotinib in EGFR binding activity (Eldeeb et al., 2022).

Antimicrobial Activity

  • Antibacterial and Antifungal Agents : Derivatives structurally related to the queried compound have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some synthesized compounds showed promising activities, indicating potential for antimicrobial drug development (Debnath & Ganguly, 2015).

Biological Activities of Piperidine and Indole Derivatives

  • Synthesis and Bioactivity of N-Substituted Derivatives : Research focused on the synthesis of N-substituted derivatives of compounds with a piperidine and indole structure, exploring their biological activities, including antimicrobial properties. These studies underscore the versatility of these chemical scaffolds in drug discovery, particularly for addressing bacterial infections (Khalid et al., 2016).

Electrochemical and Synthetic Applications

  • Electrochemical Behavior and Synthetic Utility : Novel Mannich bases bearing a pyrazolone moiety and related structural features have been synthesized and analyzed for their electrochemical properties. Such compounds exhibit potential for diverse applications, including as intermediates in organic synthesis and in the development of electrochemical sensors or materials (Naik et al., 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with indole rings interact with receptors in the brain, while piperidine rings are often found in drugs that affect the central nervous system .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c30-24(28-16-7-2-8-17-28)19-29-18-22(21-13-5-6-14-23(21)29)25(31)26(32)27-15-9-12-20-10-3-1-4-11-20/h1,3-6,10-11,13-14,18H,2,7-9,12,15-17,19H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNNKECLYDULQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.